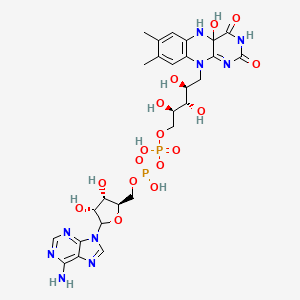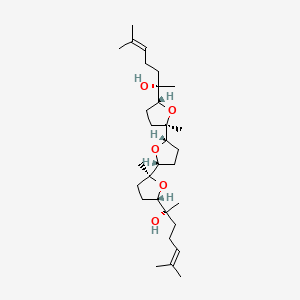
Teurilene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teurilene is a natural product found in Laurencia dendroidea, Eurycoma longifolia, and Laurencia obtusa with data available.
Aplicaciones Científicas De Investigación
Physical and Electronic Properties
Tellurium (Te), with its trigonal crystal lattice, exhibits multifunctional properties such as being semiconducting, photoconductive, thermoelectric, and piezoelectric. These properties make it suitable for use in electronics, sensors, optoelectronics, and energy devices. Due to its structural anisotropy, tellurium often forms one-dimensional nanostructures, but recent advancements have also focused on two-dimensional tellurene, which has promising potential for device applications (Wu et al., 2018).
Enhanced Photodetection
Tellurium-based materials, particularly tellurium@Selenium roll-to-roll nanotubes, have shown enhanced capabilities in photodetection. These materials not only improve photodetection performance but also enhance stability in various environments, making them promising for high-performance optoelectronic devices (Huang et al., 2019).
Synthesis of Oxasqualenoid Natural Products
Teurilene, a compound containing 2,5-disubstituted tetrahydrofurans, is an important synthetic analogue in medicinal research due to its significant bioactivities. It shows notable cytotoxicity against specific cells and is a key focus in the synthetic approaches to oxasqualenoid natural products (Sheikh, 2014).
Emerging Nanostructures and Their Applications
Teurilene nanostructures have been a subject of extensive research due to their semiconductor properties and potential applications in device fabrication. They have been employed in various fields like batteries, photodetectors, ion detection and removal, energy harvesting, and gas sensing (He et al., 2017).
Tellurium in Biology
Tellurium's role in biological systems is increasingly recognized, with applications ranging from antimicrobial treatments to nanotechnological advances in biosensors, imaging, and targeted drug delivery systems. Teurilene nanoparticles also demonstrate lipid-lowering, antioxidant, and free radical scavenging properties (Zare et al., 2017).
Environmental Impact and Biogeochemistry
The environmental impact and biogeochemistry of tellurium are crucial for understanding its use in industries such as electronics, mining, and the glass industry. Research in this area focuses on the environmental risks associated with its use and the processes that govern its distribution and mobility in surface environments (Missen et al., 2020).
Optical Properties of Teurilene Films
Teurilene films, specifically those made of nanostructured cadmium telluride, have shown promising optical properties useful in various applications including photonics (Nandhakumar et al., 2004).
Cancer Therapy Applications
Teurilene nanoparticles have been explored for their potential in cancer therapy, with studies demonstrating their effectiveness in chemo-photothermal combination therapy against cancer (Huang et al., 2017).
Thermoelectric Applications
Teurilene has been utilized in thermoelectric materials for power generation and cooling. A notable application includes the use of tellurium-based nanowires in thermoelectric thin film devices for energy harvesting (Li et al., 2017).
Propiedades
Número CAS |
96304-92-6 |
|---|---|
Nombre del producto |
Teurilene |
Fórmula molecular |
C30H52O5 |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
(2R)-2-[(2S,5S)-5-[(2R,5S)-5-[(2R,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-6-methylhept-5-en-2-ol |
InChI |
InChI=1S/C30H52O5/c1-21(2)11-9-17-27(5,31)23-15-19-29(7,34-23)25-13-14-26(33-25)30(8)20-16-24(35-30)28(6,32)18-10-12-22(3)4/h11-12,23-26,31-32H,9-10,13-20H2,1-8H3/t23-,24+,25+,26-,27+,28-,29-,30+ |
Clave InChI |
LICDBSWLYVFNPL-DSIUGFRJSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@](O1)(C)[C@@H]2CC[C@@H](O2)[C@@]3(CC[C@H](O3)[C@@](C)(CCC=C(C)C)O)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC(O2)C3(CCC(O3)C(C)(CCC=C(C)C)O)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC(O2)C3(CCC(O3)C(C)(CCC=C(C)C)O)C)O)C |
Sinónimos |
teurilene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
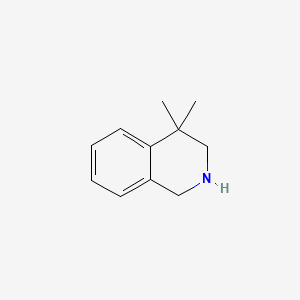

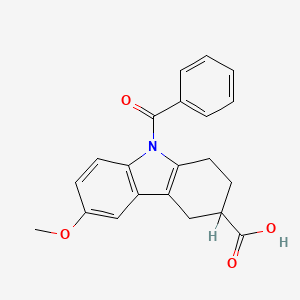
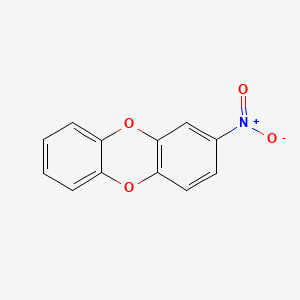

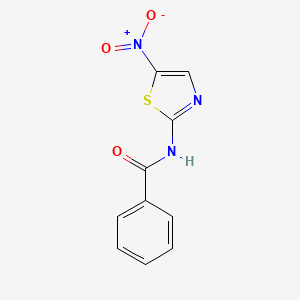
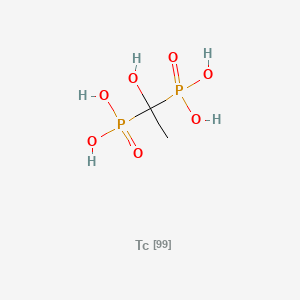



![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)
